molecular formula C12H14BrNO3 B1531352 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1407457-23-1

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1531352
CAS No.: 1407457-23-1
M. Wt: 300.15 g/mol
InChI Key: NJFZATRFAZBYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14BrNO3 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Prodrug Design

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid is explored in the context of prodrug design. Prodrugs are modified versions of active drugs that undergo transformation in the body to release the active substance. This approach is employed to improve the bioavailability, solubility, or stability of drugs. For instance, 5'-O-ester prodrugs of AZT, a medication for HIV, are designed to enhance their effectiveness and overcome limitations like low activity and rapid development of resistance. These prodrugs, which include azetidine derivatives, aim to improve anti-HIV activity, enhance blood-brain barrier penetration, and modify pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).

Antiviral Activity

Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which includes azetidine derivatives, has shown significant antiretroviral activity, particularly against HIV. These compounds inhibit retrovirus replication in cell culture, demonstrating their potential as effective treatments for viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Neurological Applications

In the context of neuroscience, azetidine derivatives like trans-azetidine-2,4-dicarboxylic acid have been studied for their role in enhancing long-term potentiation in the brain, which is crucial for memory and learning. These substances act as agonists for metabotropic glutamate receptors, suggesting their potential use in treating neurological disorders or in understanding brain function (Manahan‐Vaughan & Reymann, 1996).

Agricultural and Environmental Research

Azetidine derivatives have been studied in the context of plant physiology. For example, azetidine 2-carboxylic acid, a structural analog of proline, has been used to investigate the relationship between protein synthesis and ion transport in plants. Such studies provide insights into how plants regulate ion transport and respond to environmental stressors (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Medicinal Chemistry

In medicinal chemistry, azetidine derivatives are synthesized for potential use as building blocks. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrates the ongoing research in creating new molecules that could be used in drug development (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Immunomodulatory Effects

Research on sphingosine-1-phosphate (S1P) receptor agonists, including azetidine derivatives like 1-[(6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid, has shown promise in treating autoimmune diseases. These substances exhibit selectivity for specific S1P receptors, which is crucial for managing diseases like multiple sclerosis (Kurata et al., 2017).

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-17-11-3-2-10(13)4-8(11)5-14-6-9(7-14)12(15)16/h2-4,9H,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFZATRFAZBYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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